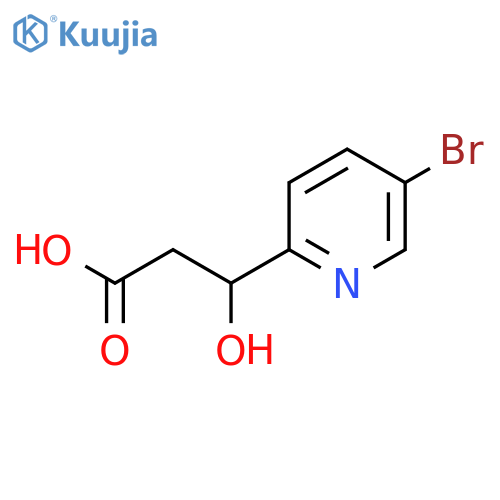Cas no 1565560-17-9 (3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid)

1565560-17-9 structure
商品名:3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid
- 1565560-17-9
- EN300-1911916
-
- インチ: 1S/C8H8BrNO3/c9-5-1-2-6(10-4-5)7(11)3-8(12)13/h1-2,4,7,11H,3H2,(H,12,13)
- InChIKey: GZKMJCOQYNIMAU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)C(CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 244.96876g/mol
- どういたいしつりょう: 244.96876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 70.4Ų
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911916-1.0g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1911916-2.5g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1911916-10g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1911916-5g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1911916-0.05g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1911916-5.0g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 5g |
$3562.0 | 2023-06-01 | ||
| Enamine | EN300-1911916-10.0g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 10g |
$5283.0 | 2023-06-01 | ||
| Enamine | EN300-1911916-0.1g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1911916-0.25g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1911916-0.5g |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid |
1565560-17-9 | 0.5g |
$946.0 | 2023-09-17 |
3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
1565560-17-9 (3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid) 関連製品
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
